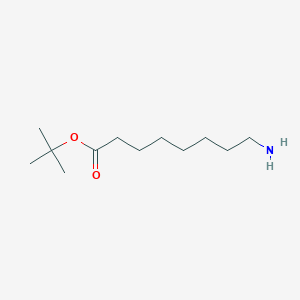

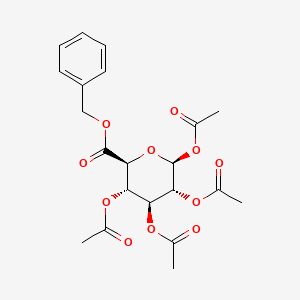

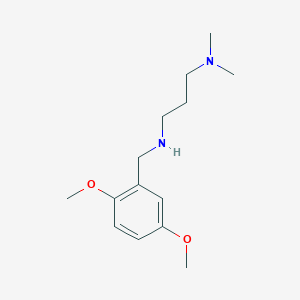

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,5-dimethoxybenzyl halide with N,N-dimethylpropane-1,3-diamine. The exact conditions and reagents would depend on various factors, including the specific halide used and the desired yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dimethoxybenzyl group suggests potential aromaticity, while the N,N-dimethylpropane-1,3-diamine moiety could confer basicity .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and redox reactions. The ether groups could potentially undergo reactions under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As an organic compound, it’s likely to be relatively nonpolar and insoluble in water. Its boiling and melting points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Schiff base compounds derived from dimethoxybenzaldehyde, like N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized for their crystal structures. Such compounds exhibit unique structural properties like coplanar imino functional groups and distinct dihedral angles between benzene rings (Khalaji et al., 2013).

Magnetic Properties

- Studies involving similar diamine compounds have explored their magnetic properties. For instance, compounds like [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n demonstrate intriguing antiferromagnetic and weak 3-D ferromagnetism, highlighting potential applications in magnetic materials research (Ribas et al., 1994).

Antitumor Activity

- Certain diamine derivatives, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, show promising antitumor activities. These compounds are studied for their potential in cancer therapy, especially against specific types of tumors like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Structural and Thermal Properties

- The structural and thermal properties of coordination polymers derived from dimethylpropane-1,3-diamine and related ligands are a subject of research. These studies are significant for developing new materials with specific thermal and structural characteristics (Hopa & Cokay, 2016).

Intramolecular Reactions

- Research into intramolecular reactions, such as methyl migration in compounds like N,N'-dimethylpropane-1,3-diamine, contributes to the understanding of chemical reaction mechanisms and synthetic pathways in organic chemistry (Zhang et al., 2008).

Novel Coordination Modes

- The exploration of new coordination modes in chemistry, as seen in studies involving N,N'-dimethylpropane-1,3-diamine, helps in expanding the knowledge of molecular interactions and bonding, paving the way for innovative chemical compounds (Monfort et al., 1993).

Electrochemical Studies

- Investigations into the electrochemical generation of unstable nitrogen species using diamines, including N,N'-dimethylpropane-1,3-diamine, contribute to the development of new electrochemical methods and materials (Fuchigami et al., 1980).

Propiedades

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-10-13(17-3)6-7-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGQSFWKBSVVEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557926 |

Source

|

| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,5-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine | |

CAS RN |

121177-62-6 |

Source

|

| Record name | N~3~-[(2,5-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.